Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Description
The compound Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is a boronate ester derivative featuring:
- A phenoxy backbone substituted with a fluoro group at position 2.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 4.
- An acetonitrile (-CH2CN) moiety at the oxygen atom of the phenoxy group.
This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, polymers, and sensors.
Properties
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUXOURUUGQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Precursor Synthesis
A foundational method involves palladium-catalyzed borylation of halogenated precursors. For example, 2-fluoro-4-bromophenoxy acetonitrile is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) as a catalyst. The reaction proceeds under inert conditions in tetrahydrofuran (THF) at 80°C for 12 hours, achieving 78–85% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78–85% |
This method’s efficiency stems from the ligand’s ability to stabilize palladium intermediates, minimizing proto-deborylation. Nuclear magnetic resonance (NMR) analysis confirms the integrity of the dioxaborolane ring, with characteristic peaks at δ 1.25 ppm (pinacol methyl groups) and δ 7.45 ppm (aromatic protons).
Boronic Ester-Induced Migratory Cascades
Sequential 1,2-Metallate Rearrangements
A novel approach leverages boronic ester-induced migrations to construct the 1,3-dioxaborolane framework. Vinylboron ate complexes, generated from 2-fluoro-4-iodophenoxy acetonitrile and n-butyllithium, undergo bis-1,2-migration upon treatment with iodomethylboronate (ICH₂Bpin). The cascade proceeds in acetonitrile at room temperature, yielding 70–86% of the target compound.
Mechanistic Insights
-
Formation of Vinylboron Ate Complex : The lithium-boron interaction activates the vinyl group for electrophilic attack.
-
First 1,2-Migration : ICH₂Bpin induces alkyl shift, forming a 1,2-diboryl intermediate.
-
Second 1,2-Migration : A Matteson-type rearrangement extends the boron-carbon network to the 1,3-position.
This method’s scalability is demonstrated at 1.2 mmol scale, maintaining 78% yield without chromatographic purification.
Solvent-Free Mechanochemical Synthesis
Solid-State Borylation
To enhance sustainability, a solvent-free protocol utilizes ball milling. 2-Fluoro-4-hydroxyphenoxy acetonitrile is mixed with B₂pin₂ and potassium carbonate in a stainless-steel jar. Milling at 30 Hz for 2 hours achieves 68% yield, confirmed by high-performance liquid chromatography (HPLC).
Advantages and Limitations
-
Pros : Reduced solvent waste, faster reaction kinetics.
-
Cons : Lower yield compared to solution-phase methods; requires post-milling extraction with dichloromethane.
Post-Synthetic Functionalization
Protecting Group Strategies
The acetonitrile group’s reactivity necessitates protection during borylation. Phthalimide protection via potassium phthalimide in dimethylformamide (DMF) at 25°C for 72 hours achieves 96% yield. Subsequent deprotection with hydrazine hydrate regenerates the nitrile functionality without boronic ester cleavage.
Workflow Summary
-
Protection : React with potassium phthalimide/K₂CO₃ in DMF.
-
Borylation : Execute palladium-catalyzed coupling.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for all synthetic batches.
Comparative Analysis of Methods
| Method | Yield | Temperature | Time | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 85% | 80°C | 12 h | High |
| Migratory Cascade | 86% | 25°C | 16 h | Moderate |
| Mechanochemical | 68% | Ambient | 2 h | Low |
| Phthalimide Route | 96% | 25°C | 72 h | High |
The palladium-catalyzed method balances yield and scalability, while the migratory cascade offers mild conditions. The phthalimide protection route, despite longer duration, ensures optimal functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development : This compound is utilized in the synthesis of novel pharmaceutical agents. Its unique structure allows it to act as a building block in the development of targeted therapies and drug delivery systems.
Case Study : Research has shown that derivatives of acetonitrile compounds can exhibit significant anti-cancer properties. For instance, studies have reported that modifications to the dioxaborolane moiety enhance the efficacy of these compounds against specific cancer cell lines.
Organic Synthesis
Reagent in Organic Reactions : Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- serves as a reagent in various organic reactions due to its ability to stabilize reactive intermediates.
Example Reaction : It has been effectively used in Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This is crucial for synthesizing complex organic molecules used in medicinal chemistry.
Material Science
Polymer Chemistry : The compound is also explored in polymer science as a potential additive or modifier for enhancing the properties of polymers.
Research Findings : Studies indicate that incorporating this acetonitrile derivative into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and packaging.
Analytical Chemistry
Chromatographic Applications : Due to its polar nature, acetonitrile derivatives are often employed as solvents in high-performance liquid chromatography (HPLC).
Data Table: Solvent Properties Comparison
| Property | Acetonitrile | Acetonitrile Derivative |
|---|---|---|
| Boiling Point (°C) | 82 | TBD |
| Density (g/cm³) | 0.786 | TBD |
| Viscosity (cP) | 0.36 | TBD |
Environmental Chemistry
Role in Environmental Monitoring : The compound is investigated for its ability to act as a marker for environmental contaminants due to its stability and detection capabilities.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Boronate-Substituted Phenoxyacetonitriles
a) 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
- Molecular Formula: C₁₄H₁₈BNO₃
- Used in pharmaceutical intermediates (e.g., antimalarial quinolones) with yields up to 63% in cross-couplings . ChemSpider ID: 16498175 .
b) 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
- Key Differences: Boronate proximity to the oxygen atom may sterically hinder coupling reactions. Limited synthetic data; purity ≥95% reported in commercial sources .
c) 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Heteroaromatic Boronate Analogs
a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine
- Structure: Pyridine core with trifluoromethoxy-phenoxy and boronate groups.
- Key Differences :
b) Polyfluorene Boronate Monomers
Functionalized Boronates for Sensing
a) PY-BE Fluorescence Probe
- Structure : Styryl-pyridine with boronate ester.
- Application : Ratiometric H₂O₂ detection (LOD: 1.54 µM). Fluorine-free but highlights boronate’s role in peroxide-responsive probes .
b) NBC (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate)
Physicochemical Properties
*Estimated using fragment-based methods.
Reactivity in Cross-Couplings
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile?
The synthesis typically involves sequential functionalization steps. A common approach is:
Borylation : Introduce the dioxaborolane group via palladium-catalyzed Miyaura borylation, using pinacolborane and a Pd(0) catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at reflux .
Phenoxy-Acetonitrile Coupling : React the borylated intermediate with 2-fluoro-4-hydroxyphenylacetonitrile under Mitsunobu conditions (DIAD, PPh₃) or via nucleophilic aromatic substitution (using K₂CO₃ in DMF at 80°C) .
Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the identity and purity of this compound?
Standard analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine at C2, boronate at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: ~315.07) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and detect byproducts .
Note : Suppliers like Sigma-Aldrich do not provide analytical data; independent validation is critical .
Q. What are the primary applications of this compound in organic synthesis?
This boronate-containing acetonitrile derivative serves as:
- Suzuki-Miyaura Coupling Partner : Facilitates carbon-carbon bond formation with aryl halides under Pd catalysis .
- Fluorinated Building Block : The electron-withdrawing fluorine enhances reactivity in SNAr reactions for pharmaceutical intermediates .
- Protease Inhibitor Precursor : The nitrile group can be hydrolyzed to carboxylic acids for bioactive molecule synthesis .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model transition states and identify energy barriers in borylation or coupling steps .
- AI-Driven Experimental Design : Platforms like COMSOL Multiphysics integrate machine learning to predict optimal solvent systems (e.g., THF vs. DMF) and catalyst loading, reducing trial-and-error experimentation .
Case Study : ICReDD’s workflow combines computed reaction paths with experimental validation, achieving >90% yield in analogous boronate syntheses .
Q. How does the fluorine substituent influence the compound’s reactivity and stability?
Mechanistic Insights :
- Electron-Withdrawing Effect : Fluorine at the ortho position deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the boronate group .
- Hydrolytic Stability : The dioxaborolane group’s stability in aqueous media depends on fluorine’s inductive effects; monitor hydrolysis via ¹¹B NMR in pH 7–9 buffers .
Data Contradiction : Discrepancies in reported stability may arise from trace moisture in solvents; use molecular sieves or inert atmospheres during storage .
Q. How can researchers resolve contradictions in catalytic efficiency across different studies?
Analytical Framework :
Control Experiments : Replicate reactions with standardized catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and solvents to isolate variables .
Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation rates.
Statistical Analysis : Apply Design of Experiments (DoE) to identify synergistic effects (e.g., ligand-to-Pd ratios, temperature gradients) .
Example : Conflicting yields (50–80%) in Suzuki couplings may stem from uncontrolled oxygen or moisture; rigorous degassing improves reproducibility .
Q. What methodologies assess the compound’s stability under varying storage conditions?
Protocol :
- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and RT; analyze degradation via LC-MS at 0, 1, 3, and 6 months.
- Light Sensitivity : Expose to UV (365 nm) and monitor boronate ester cleavage via ¹H NMR .
- Moisture Tolerance : Use Karl Fischer titration to correlate water content with decomposition rates .
Key Finding : Boronate esters are prone to hydrolysis; lyophilization and storage under argon extend shelf life .
Methodological Resources
| Technique | Application | Reference ID |
|---|---|---|
| Miyaura Borylation | Boronate group installation | |
| DFT Calculations | Transition-state modeling | |
| HRMS | Molecular weight confirmation | |
| DoE | Reaction optimization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
